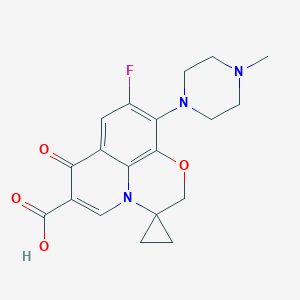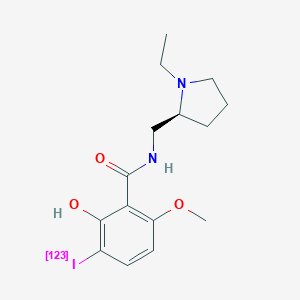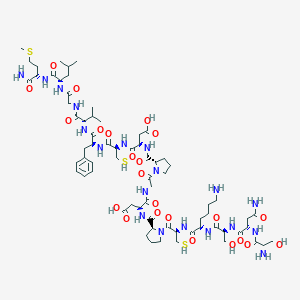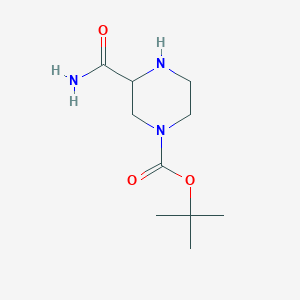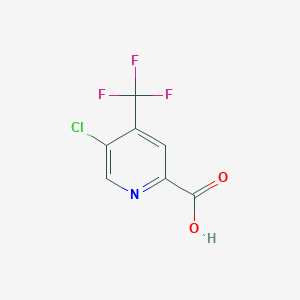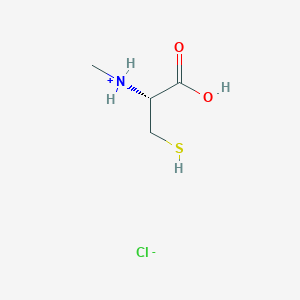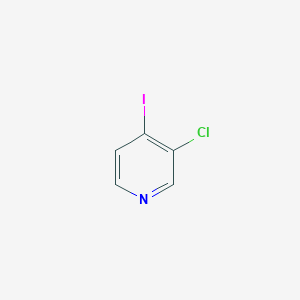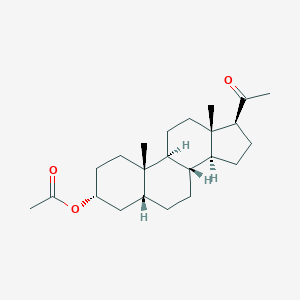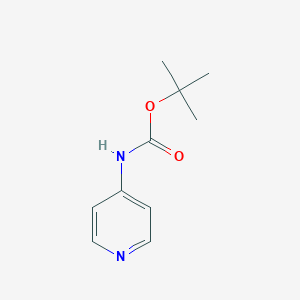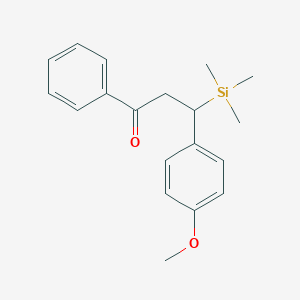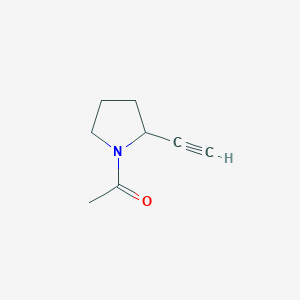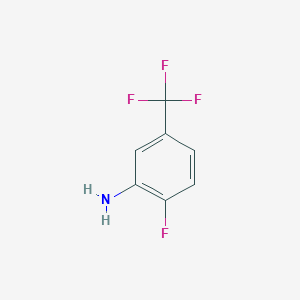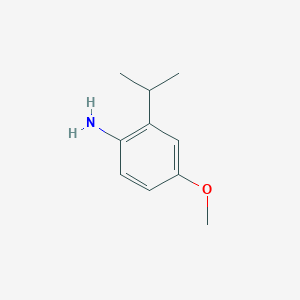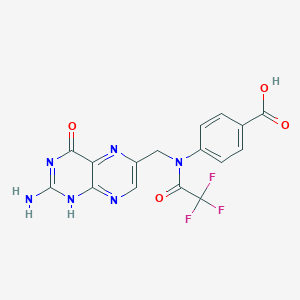
N10-(Trifluoroacetyl)pteroic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N10-(Trifluoroacetyl)pteroic acid involves the reaction of folic acid with trifluoroacetic anhydride, leading to the formation of N10-(trifluoroacetyl)pyrofolic acid as a key intermediate. This process provides a pathway to access differentially protected, optically pure folates, highlighting a convenient method for preparing carboxyl-differentiated derivatives of folic acid (Luo et al., 1997).
Molecular Structure Analysis
The molecular structure of N10-(Trifluoroacetyl)pteroic acid and its derivatives is crucial for their biological activity. These compounds have been characterized using a variety of analytical techniques, ensuring their structural integrity matches that of natural products. This structural analysis is vital for confirming the biological identity of synthetic folate derivatives with natural conjugates (Godwin et al., 1972).
Chemical Reactions and Properties
N10-(Trifluoroacetyl)pteroic acid undergoes various chemical reactions, leading to the synthesis of biologically relevant compounds. For example, it has been used in the synthesis of folylpolyglutamate synthetase inhibitors, showcasing its versatility in producing compounds with potential therapeutic applications (Rosowsky et al., 1989).
Physical Properties Analysis
The physical properties of N10-(Trifluoroacetyl)pteroic acid, such as thermal stability and solubility, are important for its handling and application in synthesis processes. Its stability under various conditions has been explored to optimize its use in chemical reactions and the preparation of derivatives (Cui et al., 2019).
Chemical Properties Analysis
The chemical properties of N10-(Trifluoroacetyl)pteroic acid, including reactivity with other compounds and its role in catalyzing reactions, have been extensively studied. Its ability to undergo chemoselective reactions and its use as a reagent in the synthesis of other biologically active molecules underscore its significance in organic chemistry and drug development (Albanese et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis of Folate Conjugates : N10-trifluoroacetylpteroic acid is utilized for the rapid and improved synthesis of pteroyl-L-glutamyl-L-glutamyl-L-glutamic acid, contributing to advancements in folate chemistry (Drey & Priestley, 1977).
Folylpolyglutamate Synthetase Inhibition : It is used to synthesize the folylpolyglutamate synthetase inhibitor N10-pteroyl-L-ornithine and its derivatives. This application is crucial in the study of enzymes that play a role in folate metabolism (Rosowsky, Bader, & Forsch, 1989).
Production of Carbonyl-Differentiated Derivatives : As a reagent, N10-(trifluoroacetyl)pyrofolic acid aids in producing carbonyl-differentiated derivatives of folic acid, which has implications in the detailed study of folic acid's structure and function (Luo et al., 1997).
Inhibition of Thymidylate Synthase : N10-(2,2,2-trifluoroethyl)-5, 8-dideazafolic acid, a related compound, serves as a quinazoline antifolate that inhibits thymidylate synthase and cell growth in L1210 cells. This application is significant in cancer research and chemotherapy (Jones et al., 1989).
Trifluoroacetylation of Amino Acid- and Dipeptide Esters : N-Trifluoroacetyl-Polyamid 66, a related compound, is used for the trifluoroacetylation of these esters, facilitating their identification and separation by gas chromatography. This is particularly useful in analytical chemistry for identifying and analyzing amino acids and peptides (Tesch & Schulz, 1981).
Metabolic Studies : The compound synthesized in studies is confirmed to have biological identity with natural conjugates and is used in metabolic studies, underscoring its importance in understanding folate metabolism (Godwin et al., 1972).
Inhibitors of Antifolate Thymidylate Synthase : The synthesized α-linked dipeptide analogues of N10-(Trifluoroacetyl)pteroic acid were tested as inhibitors of this enzyme, showing its potential in therapeutic applications, particularly in cancer treatment (Bavetsias et al., 1996).
Safety And Hazards
Zukünftige Richtungen
N10-(Trifluoroacetyl)pteroic acid is a derivative of Pteroic acid, both of which are used as reagents to synthesize target ligands, like Folic acid, that have the ability to deliver chemotherapeutic agents specifically to cancer cells . This suggests potential future directions in the field of targeted cancer therapy.
Eigenschaften
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5H,6H2,(H,27,28)(H3,20,21,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGIHDXKYQLIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403885 | |
| Record name | N10-(Trifluoroacetyl)pteroic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N10-(Trifluoroacetyl)pteroic acid | |
CAS RN |
37793-53-6 | |
| Record name | N10-(Trifluoroacetyl)pteroic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-10-(trifluoroacetyl)pteroic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



